4-[(2-Furylmethyl)thio][1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
“4-[(2-Furylmethyl)thio][1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are known for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . For instance, the synthesis of 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a]quinoxaline-1-amine yielded an 80% yield .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core can be modified with different substituents to yield various derivatives .Chemical Reactions Analysis
These compounds are synthesized via aromatic nucleophilic substitution reactions . The reactions involve the substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substituents present . For example, the compound 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a]quinoxaline-1-amine has a melting point of 210-212°C .Scientific Research Applications
Antimicrobial and Antitubercular Applications
Research indicates that certain derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit antimicrobial and antitubercular properties. For example, fused triazolo and ditriazoloquinoxaline derivatives showed potent antibacterial activity in vitro, with some compounds performing comparably to standard antibiotics like tetracycline (Badran et al., 2003). Similarly, certain triazoloquinoxalines were synthesized and found to have significant antitubercular activity, with specific compounds being highlighted for their effectiveness (Sekhar et al., 2011).
Analgesic, Anti-inflammatory, and Antioxidant Properties
Derivatives containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been evaluated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. Notably, certain compounds have shown significant efficacy in these areas, presenting potential for therapeutic applications beyond their antimicrobial effects (El-Gazzar et al., 2009).
Antidepressant and Adenosine Receptor Antagonism
Compounds from this class have been studied for their potential as rapid-onset antidepressants due to their potent adenosine receptor antagonist properties. This research opens avenues for developing novel therapeutic agents targeting mental health disorders (Sarges et al., 1990).
Optoelectronic Applications
The integration of benzotriazole and quinoxaline units in acceptor moieties has led to the synthesis of polymers with promising features for optoelectronic applications. These polymers exhibit both p- and n-type doping properties and cover a broad absorption spectrum, highlighting the potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives in the field of materials science (Ozdemir et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-butyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-22-14(24)11-6-4-5-7-12(11)19-16(22)25-9-13(23)20-15-17-10-18-21-15/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVRLBEHVWCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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